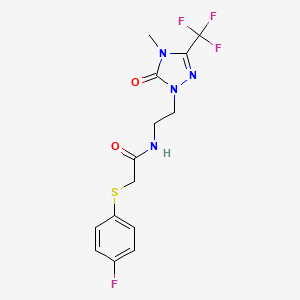

2-((4-fluorophenyl)thio)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((4-fluorophenyl)thio)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide" is a structurally complex molecule that may be related to the family of acetamides, which are known for their diverse biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activity of related acetamide derivatives.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, as described in the first paper, involves the introduction of different substituents at the carbon adjacent to the amide nitrogen and has led to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting aniline derivatives with POCl3 in acetate, followed by structural determination through NMR and X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of the compound .

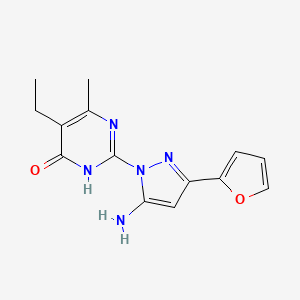

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide, for example, was elucidated using X-ray diffraction, revealing a monoclinic space group and specific cell dimensions . This level of structural detail is essential for understanding the interactions of the compound with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, which are often essential for their biological function. The papers provided do not detail specific reactions for the compound , but the synthesis and modification of related compounds suggest that substitutions at specific positions can significantly alter their reactivity and potency as inhibitors or agonists .

Physical and Chemical Properties Analysis

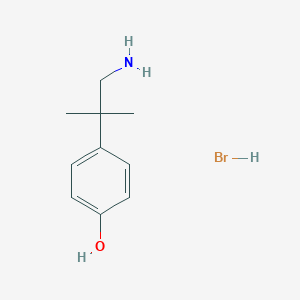

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the acidity and lipophilicity of the molecule, which in turn can impact its pharmacokinetic properties . The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from the properties of structurally similar compounds discussed in the papers .

Aplicaciones Científicas De Investigación

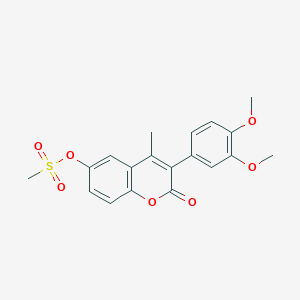

Cancer Research and Treatment

Compounds similar to 2-((4-fluorophenyl)thio)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide have been synthesized and evaluated for their potential in cancer treatment. For instance, a derivative synthesized using the S-arylation method displayed potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. Its strong inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases suggests its effectiveness as an anti-cancer agent (Riadi et al., 2021).

Antifungal Applications

A class of triazole-oxadiazole compounds, structurally related to the chemical , was reported for its antifungal properties. These compounds demonstrated significant activity against various Candida species, with some compounds showing potent effects against C. albicans and C. glabrata. A compound was identified to have an apoptotic effect on Candida, highlighting the potential for these chemicals in developing antifungal agents (Çavușoğlu, Yurttaş & Cantürk, 2018).

Photoreactions in Drug Development

Research on the photoreactions of flutamide, a drug structurally similar to the compound , revealed different reactions in various solvents. Understanding these photoreactions is crucial in drug development, especially for drugs like flutamide used in cancer treatment. The study provides insights into the stability and behavior of these compounds under different conditions, which is vital for developing safe and effective pharmaceuticals (Watanabe, Fukuyoshi & Oda, 2015).

Herbicide Development

Similar compounds have been utilized in the development of herbicides. For instance, derivatives of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized and showed significant herbicidal activities against various dicotyledonous weeds. This suggests the potential of such compounds in agricultural applications (Wu et al., 2011).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F4N4O2S/c1-21-12(14(16,17)18)20-22(13(21)24)7-6-19-11(23)8-25-10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNXTTPAVXLTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)CSC2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)

![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)

![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)

![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)

![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)